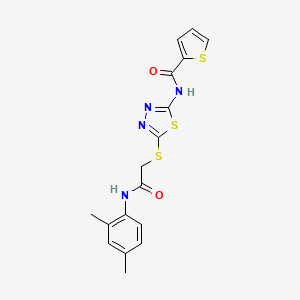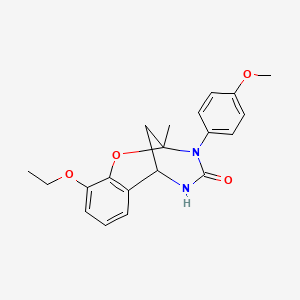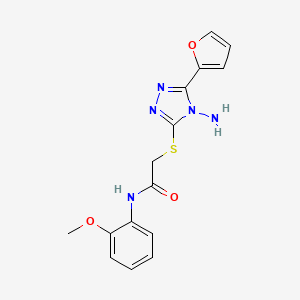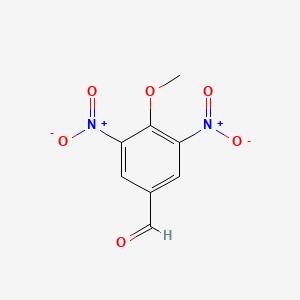![molecular formula C16H20N4O2 B2429101 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine CAS No. 2415473-10-6](/img/structure/B2429101.png)
1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Crystallography and Structural Analysis
- The compound shows a unique molecular structure, exhibiting coplanarity between carbonyl, carboxyl groups, and the quinoline ring, as well as distinctive ring conformations. Such structural features are crucial for understanding molecular interactions and designing pharmaceuticals (Shen et al., 2012).
Derivative Synthesis and Antibacterial Activity
- Derivatives of similar compounds have been synthesized and evaluated for their antibacterial activities, highlighting the compound's potential as a precursor in developing new antibacterial agents (Bildirici et al., 2007).
Mechanism Investigation and Theoretical Studies
- Research has been conducted to understand the reaction mechanisms and formation of derivatives, supported by experimental and computational studies. This knowledge contributes to the field of synthetic chemistry and drug design (Menges et al., 2013).
Synthesis of Structurally Diverse Derivatives
- The compound's derivatives exhibit a wide range of structural diversity, showcasing its versatility in chemical synthesis. This structural diversity can be harnessed for various applications, including the development of new materials or pharmaceuticals (Garve et al., 2016).
Advanced Molecular Studies
- Advanced techniques like X-ray crystallography, DFT calculations, and Hirshfeld surface analysis have been employed to study compounds structurally related to the one . These methods provide insights into molecular interactions and stability, crucial for pharmaceutical and material science applications (Sallam et al., 2021).
properties
IUPAC Name |
cyclopropyl-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(11-4-5-11)19-6-8-20(9-7-19)16(22)14-10-12-2-1-3-13(12)17-18-14/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRQIXYPWCAAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C(=O)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2429019.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2429020.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B2429021.png)



![5-methyl-1-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2429028.png)


![Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2429033.png)
![3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2429034.png)
![N-[(4-Thiophen-3-yloxan-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2429035.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2429040.png)
